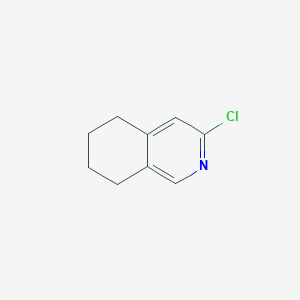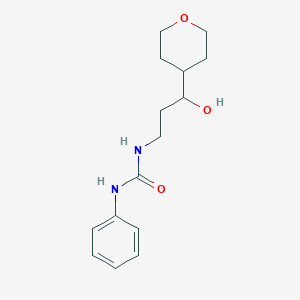
1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex heterocyclic compounds is a significant area of research due to their potential applications in medicinal chemistry. The first paper discusses the synthesis of a series of multi-heterocyclic anti-bacterial drugs, specifically 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles. These compounds were synthesized using a reaction with (E)-1-(4-(1H-tetrazol-1-yl)phenyl)-3-arylprop-2-en-1-one and hydrazine hydrate in the presence of acetic acid as a weak acidic catalyst. The structures of the synthesized compounds were confirmed through various spectral studies, indicating a successful synthesis process .
The second paper presents a novel and efficient synthesis method for 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives. This synthesis was achieved through a one-pot, four-component reaction involving condensation of specific reactants in dry alcohol with acetic acid under reflux conditions. The method boasts advantages such as ease of handling, good yields, and simple workup, which are desirable in synthetic chemistry. The structures of the new compounds were confirmed by analytical and spectral data .
Molecular Structure Analysis
The molecular structure and properties of the synthesized compounds are crucial for understanding their potential as pharmaceutical agents. In the first paper, the molecular structure was analyzed using density functional theory (DFT) with the B3LYP hybrid functional. The optimized geometry, electronic properties, and hyperpolarizability of the tetrazole-containing pyrazoles were calculated. The molecular electrostatic potential (MEP), thermodynamic properties, electrical dipole moment, and static first hyperpolarizability values were computed. Additionally, the molecular orbitals HOMO and LUMO, ionization potentials (IPs), and electron affinities (EAs) were investigated to determine the electron donor and acceptor properties using natural bond orbital analysis. The molecular docking studies were performed to predict the interaction with biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the compounds in both papers are characterized by multi-component condensation reactions. These reactions are advantageous for creating complex molecules with multiple heterocyclic rings, which are often found in pharmaceutical compounds. The reactions are facilitated by the presence of weak acidic catalysts, such as acetic acid, which help in the formation of the desired products .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are essential for their potential application as drugs. The first paper provides a comprehensive analysis of these properties, including the calculation of MEP, thermodynamic properties, and hyperpolarizability. The molecular docking studies and the prediction of pharmacokinetic properties are also crucial for understanding how these compounds might behave in biological systems. The nature of transitions observed in the ultraviolet-visible spectrum of the title molecule was evaluated using TD-DFT method, which helps in understanding the absorption properties of the compounds .
The second paper does not provide detailed information on the physical and chemical properties of the synthesized compounds, but the ease of synthesis and the structural confirmation suggest that these compounds have stable and predictable properties suitable for further investigation .
Wissenschaftliche Forschungsanwendungen
Material Science Applications
In the study of polymers, radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified through condensation reaction with various aliphatic and aromatic amines, including compounds with similar structural motifs, have shown increased swelling degrees and improved thermal stability. These amine-modified polymers exhibit promising antibacterial and antifungal activities, suggesting their utility in medical applications (Aly & El-Mohdy, 2015).
Organic Synthesis
Research on the organocatalytic tetrahydropyranylation of hydroxy functionalities has demonstrated the application of N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea and its analogues in protecting alcohols, phenols, and other derivatives efficiently and with very low catalyst loading. This method is particularly relevant for acid-sensitive substrates, highlighting the broad applicability and high catalytic efficiency of the process (Kotke & Schreiner, 2007).
Eigenschaften
IUPAC Name |
1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c18-14(12-7-10-20-11-8-12)6-9-16-15(19)17-13-4-2-1-3-5-13/h1-5,12,14,18H,6-11H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKBWRIVMKUHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)NC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


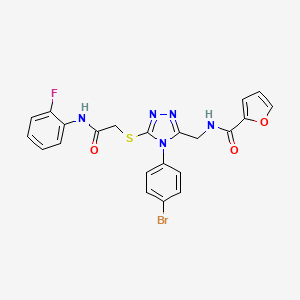
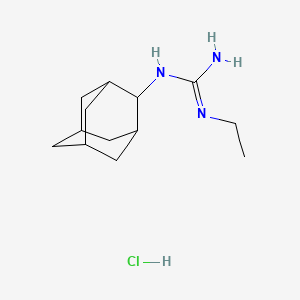
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2552502.png)
![1-Benzoyl-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B2552504.png)
![N-(2-chlorobenzyl)-4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide](/img/structure/B2552505.png)
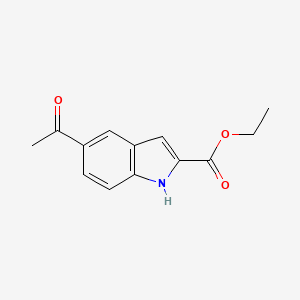

![(1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol 2,3,4,6-tetraacetate](/img/structure/B2552508.png)

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2552513.png)
![2-[4-(2,2-Difluoroethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2552514.png)
